molecular formula C14H22N7O6P B12080571 8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate

8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate

Cat. No.: B12080571
M. Wt: 415.34 g/mol
InChI Key: GTBJZSJCJFBIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate is a cyclic AMP analogue functionalized for conjugation with markers and dyes or for immobilization. It is a site-selective activator of cAMP-dependent protein kinase, with a preference for site B of the regulatory subunit I of the kinase .

Chemical Reactions Analysis

8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:

Scientific Research Applications

8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate is used in various scientific research applications:

    Chemistry: It is used as a ligand in affinity chromatography and for modification with fluorophores or other markers.

    Biology: It serves as a site-selective activator of cAMP-dependent protein kinase, making it useful in studies involving protein kinase A (PKA) signaling pathways.

    Medicine: Its role in activating PKA pathways makes it relevant in research related to cellular signaling and potential therapeutic applications.

    Industry: It is used in the production of conjugated compounds for various biochemical assays.

Mechanism of Action

The compound exerts its effects by selectively activating the cAMP-dependent protein kinase (PKA) at site B of the regulatory subunit I. This activation leads to the phosphorylation of target proteins, thereby modulating various cellular processes. The aminobutyl group allows for conjugation with markers, facilitating its use in various assays .

Comparison with Similar Compounds

8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate is unique due to its site-selective activation of PKA and its functionalization for conjugation. Similar compounds include:

    8-Aminoethylaminoadenosine-3’,5’-cyclic monophosphate: This compound has a shorter spacer arm.

    8-Aminohydroxyethylaminoadenosine-3’,5’-cyclic monophosphate: This compound has a longer spacer arm.

Properties

Molecular Formula

C14H22N7O6P

Molecular Weight

415.34 g/mol

IUPAC Name

6-[6-amino-8-(4-aminobutylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C14H22N7O6P/c15-3-1-2-4-17-14-20-8-11(16)18-6-19-12(8)21(14)13-9(22)10-7(26-13)5-25-28(23,24)27-10/h6-7,9-10,13,22H,1-5,15H2,(H,17,20)(H,23,24)(H2,16,18,19)

InChI Key

GTBJZSJCJFBIOU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCN)N)O)OP(=O)(O1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.